1-Cyclohexene-1-carboxaldehyde, 3-methyl-
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Overview
Description
1-Cyclohexene-1-carboxaldehyde, 3-methyl- is an organic compound with the molecular formula C8H12O. It is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with acetaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- often involves the catalytic hydrogenation of 3-methyl-1-cyclohexene-1-carboxylic acid. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the reduction of the carboxylic acid to the corresponding aldehyde .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds
Major Products:
Oxidation: 3-Methyl-1-cyclohexene-1-carboxylic acid
Reduction: 3-Methyl-1-cyclohexene-1-methanol
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexene-1-carboxaldehyde, 3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various products. This reactivity is due to the electron-withdrawing nature of the aldehyde group, which makes the β-carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Cyclohexene-1-carboxaldehyde: Similar structure but lacks the methyl group at the 3-position.
3-Cyclohexene-1-carboxaldehyde: Similar structure but lacks the methyl group at the 1-position.
Cyclohexanecarboxaldehyde: Saturated aldehyde without the double bond.
Uniqueness: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is unique due to the presence of both the α,β-unsaturated aldehyde group and the methyl group at the 3-position. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
CAS No. |
63282-01-9 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h5-7H,2-4H2,1H3 |
InChI Key |
VHWMVBZKOFEBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1)C=O |
Origin of Product |
United States |
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